L-Isoleucine hydroChloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKVTQSWZCBVSL-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584089 | |
| Record name | L-Isoleucine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17694-98-3 | |
| Record name | L-Isoleucine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of L Isoleucine Hydrochloride As a Fundamental Research Subject
L-Isoleucine hydrochloride serves as a crucial model compound in various scientific disciplines due to its well-defined chemical structure and biological relevance. Researchers utilize it to probe fundamental molecular interactions and dynamics.
A significant area of investigation involves the use of this compound in thermodynamic studies. For instance, research has explored the thermodynamic properties, such as apparent molar volume and volume transfer properties, of L-isoleucine in aqueous solutions of thiamine (B1217682) hydrochloride. researchgate.net These studies, conducted at varying temperatures, provide insights into solute-solvent and solute-solute interactions, which are critical for understanding the behavior of amino acids in biological systems and have applications in pharmacology and food processing. researchgate.net
Furthermore, this compound is a key substrate in kinetic studies. The oxidation kinetics of this compound by reagents like sodium N-bromobenzenesulphonamide have been investigated to elucidate reaction mechanisms. tubitak.gov.tr Such studies reveal dependencies on reactant concentrations and the medium's dielectric constant, offering a deeper understanding of the chemical reactivity of amino acids. tubitak.gov.tr
In the field of analytical chemistry and structural biology, this compound has been instrumental. Detailed solid-state NMR spectroscopy studies, specifically utilizing 35/37Cl isotopes, have been performed on this compound among other amino acid hydrochlorides. acs.orgfigshare.com This research provides valuable data on the chlorine electric field gradient and chemical shift tensors, which are intimately related to the local molecular and electronic structure around the chloride ion. acs.org These findings are not merely academic; they offer a basis for understanding chloride ion binding environments in complex biological systems like ion transport channels. acs.org
Overview of Scholarly Inquiry into Isoleucine Derivatives in Chemical and Biochemical Sciences
The scientific community's interest extends beyond the basic hydrochloride salt to a diverse range of L-isoleucine derivatives. These modified molecules are synthesized to enhance specific properties or to serve as tools for exploring complex biological processes.
One area of active research is the synthesis and application of N-acyl and N-alkyl derivatives. N-methyl-L-isoleucine hydrochloride, for example, is valued in biochemical research as a building block in peptide synthesis and as a substrate in enzyme assays to study kinetics and metabolic pathways. chemimpex.com Another innovative derivative, N-lactoyl-isoleucine, has been investigated as a highly soluble alternative to canonical isoleucine in cell culture media. nih.gov This is particularly important for developing highly concentrated feed formulations for bioprocesses that produce therapeutic proteins, where the low solubility of standard amino acids can be a limiting factor. nih.gov
Researchers are also exploring isoleucine derivatives for their potential therapeutic applications. A notable example is 4-hydroxy-isoleucine, a nonproteinogenic amino acid first identified in fenugreek seeds, and its derivatives. researchgate.netexplorationpub.com Computational and experimental studies are being conducted to evaluate these compounds as potential anti-diabetic agents by targeting enzymes like α-glucosidase, α-amylase, and aldose reductase. researchgate.netexplorationpub.comresearchgate.net Similarly, novel N-aryl isoleucine derivatives have been synthesized and evaluated as ligands for the angiotensin II AT2 receptor, which could serve as starting points for the development of new drugs. nih.gov
The synthesis of novel peptide and amide derivatives of L-isoleucine is another fertile ground for research. Methods have been developed for the amidation of both the carboxyl and amino groups of L-isoleucine to create new mono- and bis-amide derivatives, expanding the library of available compounds for various chemical and biological screenings. acgpubs.org
Historical Development of Research Perspectives on L Isoleucine Chemistry
Chemoenzymatic and Microbial Synthetic Routes for L-Isoleucine and its Derivatives
The industrial production of L-isoleucine predominantly relies on microbial fermentation, a cost-effective and environmentally benign approach. nih.govacs.org Metabolic engineering and optimization of fermentation processes are central to achieving high yields and stereochemical purity.
Biocatalytic Approaches in L-Isoleucine Production and Stereocontrol
Biocatalysis leverages the high selectivity of enzymes to produce specific stereoisomers of amino acids. In the context of L-isoleucine, which has two chiral centers, controlling stereochemistry is paramount.
Chemoenzymatic strategies combine chemical synthesis with enzymatic reactions to achieve high stereoselectivity. For instance, a method for producing the four diastereomers of isoleucine involves the chemical conversion of a single enantiomer of 2-methylbutyraldehyde (B44139) into an isoleucine hydantoin (B18101). google.com This is followed by a stereoselective enzymatic hydrolysis step catalyzed by a hydantoinase, which selectively converts a specific hydantoin diastereomer into the corresponding N-carbamoyl-isoleucine. google.com This approach allows for the production of individual isoleucine diastereomers in high stereochemical purity. google.com
Another chemoenzymatic route to D-allo-isoleucine involves the synthesis of an epimeric mixture of L-isoleucine and D-alloisoleucine derivatives, followed by selective enzymatic hydrolysis using the enzyme alcalase. researchgate.net This process allows for the recovery of the D-allo stereoisomer with excellent diastereomeric excess and yield. researchgate.net Furthermore, enzymes like L-isoleucine dioxygenase can be used to synthesize derivatives such as 4-hydroxy-L-isoleucine from L-isoleucine. google.com
The biosynthesis of L-isoleucine in microorganisms like Escherichia coli begins with the deamination of L-threonine, a reaction catalyzed by the enzyme threonine dehydratase (encoded by the ilvA gene). nih.govacs.org Enhancing the efficiency of this pathway while mitigating competing metabolic routes is a key strategy. Researchers have successfully increased L-isoleucine production by inactivating metabolic pathways that degrade its precursor, L-threonine. nih.govacs.org A simplified, alternative route is the citramalate (B1227619) pathway, which has been engineered in E. coli to bypass the complex canonical threonine pathway, leading to significantly higher L-isoleucine titers. acs.orgdoi.org
Fermentation-based Production Systems and Optimization
Microbial fermentation is the primary method for the industrial-scale production of L-isoleucine, with Corynebacterium glutamicum and Escherichia coli being the most commonly used microorganisms. nih.govnih.gov Optimization of fermentation conditions is critical for maximizing yield and productivity.
Key factors influencing L-isoleucine production include the composition of the culture medium and the feeding strategy during fermentation. enlivenarchive.org Various carbon sources have been tested, with glucose and sucrose (B13894) often proving to be effective. enlivenarchive.orgnih.gov For example, in one study with Brevibacterium flavum, using glucose as the carbon source was found to be optimal. enlivenarchive.org Another study with E. coli identified sucrose as the best initial carbon source, while a glucose solution was the most suitable for fed-batch cultivation. nih.gov
Nitrogen sources, such as ammonium (B1175870) sulfate (B86663) and corn steep liquor, are also crucial components of the fermentation medium. enlivenarchive.orgnih.gov Optimization of the medium composition through statistical methods has led to significant increases in L-isoleucine production. enlivenarchive.org For instance, optimizing the seed and fermentation culture media for a Brevibacterium flavum strain increased the L-isoleucine titer to 35.26 g/L in a 5L fermenter. enlivenarchive.org Similarly, systematic metabolic engineering of E. coli, including the use of the citramalate pathway and fed-batch fermentation, achieved a production of 56.6 g/L. acs.org
Process parameters such as dissolved oxygen (DO), pH, and inoculum concentration are also tightly controlled. enlivenarchive.orgnih.gov A DO-stat feeding strategy, where the feed rate is controlled to maintain a constant DO level, has been shown to enhance L-isoleucine production. enlivenarchive.orgnih.gov In one case, maintaining the DO level at 30% resulted in the highest biomass and L-isoleucine production in an E. coli fermentation. nih.gov Additionally, fed-batch strategies using a complete nutrient medium have been employed to overcome decreases in cell vitality in later stages of fermentation, boosting L-isoleucine concentration. cnif.cn
| Microorganism | Key Optimization Strategy | Carbon Source(s) | L-Isoleucine Titer | Reference |
| Brevibacterium flavum KM011 | Optimized seed and fermentation media; 5L fermenter | Glucose | 35.26 g/L | enlivenarchive.org |
| Escherichia coli | Optimized initial carbon source and DO-stat feeding | Sucrose (initial), Glucose (feed) | Not specified for final titer | nih.gov |
| Escherichia coli | Citramalate pathway, fed-batch fermentation; 10-L bioreactor | Glucose | 56.6 g/L | acs.org |
| Corynebacterium glutamicum | Three-stage total nutrient fed-batch strategy | Not specified | 36.8 g/L | cnif.cn |
| Escherichia coli NXU102 | Inactivation of threonine degradation pathways (Δtdh, ΔltaE, ΔyiaY) | Not specified | 7.48 g/L | nih.govacs.org |
| Bacterial Isolate UAF AF12 | Screening of locally isolated bacteria | Not specified | 6.1 g/L | fspublishers.orgresearchgate.net |
Chemical Synthesis Pathways for this compound and Related Analogs
While microbial routes dominate industrial production, chemical synthesis provides access to a wide array of L-isoleucine derivatives and analogs that are not accessible through biological pathways. These methods are crucial for research and the development of novel pharmaceuticals.
Esterification and Amidation Reactions for Protected L-Isoleucine Forms
The carboxylic acid and amino groups of L-isoleucine can be readily modified through standard organic reactions. Esterification is a common strategy to protect the carboxyl group, facilitating further reactions. For example, L-Isoleucine methyl ester hydrochloride is an amino acid derivative used in chemical synthesis. scbt.combiocompare.com
Amidation of the carboxyl group yields isoleucine amides. L-Isoleucine amide hydrochloride is a derivative used in peptide and protein synthesis, as well as in research on metabolic pathways. chemimpex.com The synthesis of these amides often requires the protection of the amino group, typically with a tert-butoxycarbonyl (Boc) group. The protected L-isoleucine can then be reacted with an amine in the presence of coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) to form the amide bond. researchgate.net Subsequent deprotection of the amino group yields the desired amide. researchgate.net
More recent methods focus on the direct amidation of unprotected amino acids to create more efficient and sustainable processes. A borate (B1201080) ester, B(OCH₂CF₃)₃, has been shown to facilitate the direct amidation of various unprotected α-amino acids, including isoleucine, with a range of amines. rsc.org Another approach involves the cesium carbonate-promoted direct amidation of unactivated esters, although yields can be lower for sterically hindered amino acids like isoleucine. acs.org A metal- and base-free method using only water as a solvent has also been developed for the direct amidation of esters. nih.gov
N-Alkylation and Other Site-Specific Functional Group Modifications
Modification of the amino group via N-alkylation is a valuable tool in medicinal chemistry and peptide drug design, as it can confer useful properties to the resulting molecules. monash.edu Traditional methods for N-alkylation include reductive amination or nucleophilic substitution with alkyl halides, which can suffer from poor selectivity and atom economy. d-nb.info
Modern catalytic strategies offer more sustainable alternatives. A powerful ruthenium-catalyzed method enables the direct N-alkylation of α-amino acid esters and amides with alcohols, producing water as the only byproduct and proceeding with excellent retention of stereochemistry. d-nb.info A similar catalytic approach allows for the direct N-alkylation of unprotected α-amino acids with alcohols, offering a highly selective and atom-economic route to N-alkylated products. nih.govresearchgate.net The use of protecting groups, such as sulfonamides, can also enhance the acidity of the N-H bond, permitting deprotonation and subsequent alkylation under basic conditions. monash.edu
Enantioselective and Diastereoselective Synthetic Strategies for Isoleucine Scaffolds
The construction of complex molecular scaffolds based on isoleucine requires precise control over its multiple stereocenters. Enantioselective and diastereoselective synthesis methods are employed to create these structures with high optical purity.
One approach involves the use of chiral phase-transfer catalysis for the enantioselective synthesis of α-amino acid derivatives from achiral Schiff base esters. acs.org Tandem relay catalysis, combining palladium and isothiourea catalysts, has been developed for the enantioselective synthesis of α-amino acid derivatives containing two stereogenic centers from glycine (B1666218) ester derivatives and allylic phosphates. acs.org
Diastereoselective three-component reactions of chiral Nickel(II) complexes have been utilized for the synthesis of α-amino acid derivatives, including 4-hydroxyisoleucine (B15566). oalib.com The Strecker synthesis, a classic method for amino acid production, can be performed asymmetrically. An efficient asymmetric Strecker synthesis of D-alloisoleucine has been accomplished in four steps starting from commercially available (S)-2-methyl-1-butanol. researchgate.net Similarly, the synthesis of 4-hydroxyisoleucine has been achieved via an asymmetric Strecker synthesis as a key step. google.com These advanced methods enable the construction of unique and complex isoleucine-based scaffolds for applications in drug discovery and materials science. mdpi.comnih.gov
Racemization and Epimerization Control in L-Isoleucine Derivative Synthesis
The synthesis of L-isoleucine derivatives with high stereochemical purity is a significant challenge due to the presence of two chiral centers at the α and β carbons. This structure makes isoleucine susceptible to epimerization, particularly at the α-carbon, which can lead to the formation of its diastereomer, D-alloisoleucine. rsc.orgacs.org Controlling these epimerization and racemization processes is critical, especially during reactions like peptide synthesis where the integrity of stereocenters is paramount. The propensity for epimerization is influenced by reaction conditions and the nature of protecting groups used. rsc.orgacs.org For instance, N-amido amino acids are generally more prone to racemization via oxazolone (B7731731) formation than those protected with carbamates like N-Boc or N-Fmoc. rsc.org The development of methodologies that prevent loss of stereochemical integrity is therefore a key focus in the synthetic chemistry of this compound and its derivatives.
Mechanistic and Kinetic Studies of Epimerization Processes
The epimerization of isoleucine is a widely studied phenomenon, with significant implications for fields ranging from synthetic chemistry to geochemistry. The process involves the conversion of L-isoleucine (L-Ile) to its non-proteinogenic diastereomer, D-alloisoleucine (D-aIle), proceeding until an equilibrium ratio of approximately 1.3 is reached. geologi.no Mechanistically, epimerization at the α-carbon can occur through several pathways, including the formation of 5(4H)-oxazolone (azlactone) intermediates or direct deprotonation of the α-carbon. rsc.orgacs.org
The formation of azlactones is a primary pathway for epimerization during peptide coupling reactions. acs.orgresearchgate.net These heterocyclic intermediates possess a highly acidic α-hydrogen (pKa ≈ 9), which facilitates rapid epimerization. acs.orgresearchgate.net Studies using L-isoleucine as a substrate have shown that while the initial acylation step may not cause significant racemization, the subsequent intramolecular cyclization to form the azlactone can lead to complete epimerization. acs.org Another proposed mechanism involves base-mediated racemization, where a base, which could even be a byproduct of the reaction, facilitates a deprotonation/protonation equilibrium after the oxazolone ring has formed. acs.org
Kinetic studies have revealed that the rate of isoleucine epimerization is dependent on several factors beyond time and temperature. nih.gov These include:
Position in a peptide chain : The relative rate of epimerization is significantly faster for isoleucine residues at the N-terminus of a peptide compared to those at the C-terminus or in an interior position. nih.gov
Nature of adjacent amino acids : The surrounding amino acid residues in a peptide chain can influence the rate of epimerization of a neighboring isoleucine residue. cdnsciencepub.com For example, leucine in glycyl-L-leucylglycylglycine racemizes three times faster than in L-prolyl-L-leucylglycylglycine. cdnsciencepub.com
Hydrolysis : The rate of hydrolysis of peptide bonds competes with and affects the rate of epimerization. geologi.nocdnsciencepub.com As peptides and proteins are gradually hydrolyzed, the rate of epimerization can decrease because the resulting free amino acid epimerizes more slowly than terminal residues. nih.gov
The kinetics of epimerization often follow a linear first-order model up to an alloisoleucine/isoleucine (aIle/Ile) ratio of about 0.3 to 0.45, after which the rate may change. geologi.no This complex kinetic behavior is crucial for applications like amino acid dating of fossils, where understanding these variables is essential for accurate results. geologi.nonih.gov
Table 1: Factors Influencing Isoleucine Epimerization Rate
| Factor | Observation | Relative Rate | Source |
|---|---|---|---|
| Position in Peptide | The location of the isoleucine residue within a peptide chain. | NH₂-terminal > COOH-terminal >> Interior ≥ Free Amino Acid | nih.gov |
| Adjacent Residues | The chemical nature of neighboring amino acids. | Rate is context-dependent; e.g., Gly-L-Leu-Gly-Gly racemizes 3x faster than Pro-L-Leu-Gly-Gly. | cdnsciencepub.com |
| Peptide Bond Stability | The rate of peptide bond hydrolysis. | Hydrolysis competes with epimerization, leading to a decrease in the apparent rate constant over time as free amino acids are released. | geologi.nonih.gov |
| Protecting Groups | The type of N-protecting group used in synthesis. | N-amido acids are more prone to racemization than N-carbamate (Boc, Cbz, Fmoc) protected acids. | rsc.org |
Chiral Resolution Techniques for Isoleucine Stereoisomers
Given that isoleucine has two chiral centers, it exists as four stereoisomers: L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. jst.go.jpresearchgate.net The separation of these isomers, particularly the resolution of racemic or diastereomeric mixtures resulting from synthesis or epimerization, is a critical step for obtaining stereochemically pure compounds. Various techniques have been developed for this purpose, ranging from classical chemical methods to advanced chromatographic and enzymatic approaches.
Historically, chiral resolution was accomplished using resolving agents. In 1907, formylated mixtures of L-Ile and D-Ile were resolved using brucine. semanticscholar.org Later methods involved the acetylation of isoleucine enantiomers followed by epimerization and either enzymatic resolution or resolution using chiral agents like (-)-α-fenchylamine. semanticscholar.org A more recent example of chemical resolution involves the Steglich esterification of Boc-DL-isoleucine with methyl L-mandelate, allowing for the separation of the resulting diastereomeric esters via flash-column chromatography. semanticscholar.org
Modern chromatographic techniques offer highly efficient separation of isoleucine stereoisomers. jst.go.jpresearchgate.netnih.gov A notable method involves pre-column derivatization with a chiral labeling reagent, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). One such reagent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). jst.go.jpnih.gov Derivatization of isoleucine stereoisomers with L-FDVDA allows for their separation and identification using a pentabromobenzyl-modified silica (B1680970) gel (PBr) column, a task not achievable with standard C18 columns. jst.go.jpresearchgate.net
Enzymatic resolution provides a highly stereoselective method for producing single isoleucine diastereomers. One patented method produces D-isoleucine by first converting (R)-2-methylbutyraldehyde into a diastereomeric mixture of D-isoleucine hydantoin and L-alloisoleucine hydantoin. google.com This mixture is then treated with a D-hydantoinase enzyme, which stereoselectively hydrolyzes only the D-isoleucine hydantoin to N-carbamoyl-D-isoleucine. This product can then be converted to D-isoleucine in high yield, a process that can be adapted to produce the other stereoisomers as well. google.com
Table 2: Comparison of Chiral Resolution Techniques for Isoleucine Stereoisomers
| Technique | Method | Resolving Agent / Key Component | Target Mixture | Source |
|---|---|---|---|---|
| Classical Chemical Resolution | Formation of diastereomeric salts/derivatives followed by separation. | Brucine | Formyl-DL-isoleucine | semanticscholar.org |
| Classical Chemical Resolution | Formation of diastereomeric esters followed by chromatography. | Methyl L-mandelate | Boc-DL-isoleucine | semanticscholar.org |
| Chromatographic (LC-MS) | Pre-column derivatization to form diastereomers, separated by HPLC. | L-FDVDA (chiral labeling reagent) | All four isoleucine stereoisomers | jst.go.jpresearchgate.netnih.gov |
| Enzymatic Resolution | Stereoselective enzymatic hydrolysis of a hydantoin mixture. | D-hydantoinase | D-isoleucine hydantoin and L-alloisoleucine hydantoin | google.com |
Biosynthetic Routes of L-Isoleucine in Diverse Organisms and Microorganisms
The synthesis of L-isoleucine is restricted to plants, fungi, and bacteria, as animals lack the necessary enzymatic machinery. wikipedia.org The most prevalent and well-characterized pathway begins with L-threonine. nih.gov This five-step pathway is a part of the larger superpathway for branched-chain amino acid biosynthesis, which also produces L-valine and L-leucine. nih.govbsubcyc.org
In microorganisms such as Escherichia coli and Corynebacterium glutamicum, key enzymes in this pathway include threonine deaminase (also known as threonine dehydratase), acetohydroxy acid synthase (AHAS), acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and branched-chain amino acid transaminase. wikipedia.orgacs.orgresearchgate.net The initial and committed step is the conversion of L-threonine to α-ketobutyrate, catalyzed by threonine deaminase. biorxiv.orgnih.gov This is followed by the condensation of α-ketobutyrate with pyruvate (B1213749), a reaction catalyzed by AHAS. researchgate.net
While the threonine-dependent pathway is the most common, several alternative routes for L-isoleucine biosynthesis have been identified in various microorganisms. biocyc.org For instance, a citramalate pathway has been engineered in E. coli for efficient L-isoleucine production. acs.org Some anaerobic bacteria can synthesize L-isoleucine through the carboxylation of 2-methylbutanoate. biocyc.org Furthermore, pathways originating from L-glutamate and pyruvate have also been described. biocyc.org In some Streptomyces species, an enzyme pair consisting of a PLP-linked aminotransferase and an isomerase is responsible for converting L-isoleucine to its stereoisomer, L-allo-isoleucine, which is incorporated into natural products. acs.orgnih.gov
The industrial production of L-isoleucine primarily relies on fermentation using metabolically engineered strains of Corynebacterium glutamicum and Escherichia coli. acs.orgnih.gov Genetic modifications in these organisms often target the overexpression of key biosynthetic genes and the removal of feedback inhibition to enhance production yields. nih.govgoogle.com
| Pathway Name | Starting Precursor(s) | Key Enzyme(s) | Organism(s) |
| Threonine Pathway | L-Threonine, Pyruvate | Threonine deaminase, Acetohydroxy acid synthase | Bacteria, Plants, Fungi |
| Citramalate Pathway | Acetyl-CoA, Pyruvate | Citramalate synthase, Isopropylmalate isomerase | Engineered E. coli |
| 2-Methylbutanoate Carboxylation | 2-Methylbutanoate | 3-methyl-2-oxobutanoate dehydrogenase | Anaerobic Bacteria (e.g., Methanobrevibacter) |
| Glutamate Pathway | L-Glutamate | (2S, 3S)-3-methylaspartate pathway enzymes | Certain Microorganisms |
| L-allo-Isoleucine Formation | L-Isoleucine | PLP-linked aminotransferase, Isomerase | Streptomyces species |
Catabolism and Degradation Pathways of Isoleucine
Isoleucine is unique in that its breakdown yields products that can enter both glucose and ketone body synthesis, classifying it as both a glucogenic and ketogenic amino acid. wikipedia.org The catabolic pathway initiates with the removal of the amino group and proceeds through a series of oxidative steps.
The initial step in isoleucine catabolism is a reversible transamination reaction. The amino group of L-isoleucine is transferred to α-ketoglutarate, a key intermediate in the citric acid cycle. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT), yielding L-glutamate and α-keto-β-methylvalerate.
Following transamination, α-keto-β-methylvalerate undergoes irreversible oxidative decarboxylation. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH), a large multi-enzyme complex. The reaction produces α-methylbutyryl-CoA and releases carbon dioxide. The BCKDH complex is a key regulatory point in BCAA catabolism.
The α-methylbutyryl-CoA generated by the BCKDH complex is further metabolized through a series of reactions. Ultimately, the carbon skeleton of isoleucine is cleaved into two key metabolic intermediates: propionyl-CoA and acetyl-CoA. wikipedia.org
Acetyl-CoA , being ketogenic, can be used for the synthesis of ketone bodies or fatty acids, or it can enter the citric acid cycle for complete oxidation to CO2. wikipedia.org
Propionyl-CoA is glucogenic. It is converted to succinyl-CoA, an intermediate of the citric acid cycle, which can then be used for gluconeogenesis to produce glucose. wikipedia.org
Enzymatic Regulation and Kinetic Analyses of Isoleucine-Associated Biotransformations
The biosynthesis of L-isoleucine is subject to stringent regulation to prevent its over-accumulation, which can be toxic to the cell. A primary mechanism of control is feedback inhibition, where the final product, L-isoleucine, allosterically inhibits the activity of the first enzyme in the pathway, threonine deaminase. biorxiv.orgnih.gov Kinetic studies of E. coli threonine deaminase were instrumental in the development of the concept of allosteric regulation in enzymes. biorxiv.org This enzyme typically exhibits cooperative binding of its substrate, threonine, and is potently inhibited by isoleucine. purdue.edu Interestingly, valine can act as an activator, counteracting the inhibitory effect of isoleucine. nih.govbsubcyc.org
Acetohydroxy acid synthase (AHAS), the second enzyme in the pathway, is also a key regulatory point. researchgate.net It is inhibited by all three branched-chain amino acids: valine, leucine, and isoleucine. nih.govresearchgate.net This multivalent repression ensures a balanced synthesis of these essential amino acids. nih.gov In Bacillus subtilis, the interplay between valine activation of threonine deaminase and its inhibition of AHAS allows for the continued synthesis of isoleucine even when valine levels are high. bsubcyc.org
In some organisms, the genes encoding the enzymes for isoleucine biosynthesis are organized into operons, allowing for coordinated regulation at the level of gene expression. researchgate.net For instance, in Saccharomyces cerevisiae, the expression of several isoleucine-valine biosynthetic enzymes is subject to multivalent repression by isoleucine, valine, and leucine. nih.gov
Integration of L-Isoleucine in Broader Cellular Metabolic Networks
The precursors for isoleucine biosynthesis, threonine and pyruvate, are themselves products of central carbon metabolism. Threonine is derived from the aspartate metabolic pathway, linking isoleucine synthesis to that of other amino acids like lysine (B10760008), methionine, and asparagine. acs.org Pyruvate is a key product of glycolysis.
The catabolism of isoleucine feeds directly into central energy metabolism. The production of acetyl-CoA and succinyl-CoA from isoleucine breakdown integrates its carbon skeleton into the citric acid cycle. wikipedia.org This connection allows isoleucine to serve as an energy source and a precursor for gluconeogenesis. The transamination step also links isoleucine metabolism to the cellular nitrogen balance through the synthesis of glutamate. The development of metabolically engineered microorganisms for L-isoleucine production often involves redirecting carbon flux from competing pathways, such as the lysine pathway, towards isoleucine synthesis. google.com
Regulatory Roles in Glucose Metabolism and Cellular Uptake Mechanisms
L-Isoleucine plays a significant role in the regulation of glucose metabolism, primarily by enhancing glucose uptake into cells, particularly muscle and intestinal cells. cambridge.orgchinaaminoacid.com This function is critical for maintaining blood sugar balance and providing energy. chinaaminoacid.com
Detailed Research Findings:
Studies have demonstrated that L-isoleucine stimulates glucose uptake through several mechanisms:
Enhancement of Glucose Transporters (GLUTs): Research has shown that isoleucine supplementation increases the expression and translocation of key glucose transporters. Specifically, it has been found to up-regulate GLUT1 in red muscle and GLUT4 in red, white, and intermediate muscle tissues. cambridge.orgcambridge.org In vitro studies using C2C12 myotubes have confirmed that isoleucine increases cellular glucose uptake by enhancing the protein expressions of both GLUT1 and GLUT4. cambridge.orgcambridge.org The effect of isoleucine on glucose uptake has been observed to be greater than that of leucine. cambridge.orgnih.gov
Intestinal Glucose Absorption: L-isoleucine also influences glucose absorption in the small intestine by up-regulating the expression of the sodium-glucose cotransporter 1 (SGLT-1) and GLUT2. cambridge.orgnih.gov
Insulin-Independent and -Dependent Pathways: L-isoleucine can promote glucose uptake in an insulin-independent manner. physiology.org However, it can also have an additive effect on insulin-stimulated glucose uptake, potentially via the PI3 kinase pathway. physiology.org
Inhibition of Gluconeogenesis: Beyond promoting glucose uptake, isoleucine may also contribute to lower blood sugar levels by inhibiting gluconeogenesis, the process of producing glucose from non-carbohydrate sources in the liver. chinaaminoacid.comphysiology.org This is achieved in part by down-regulating the activity of key gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). physiology.org
| Key Findings in Glucose Metabolism | Research Observations |
| Muscle Glucose Uptake | Increased by 71% in rats following oral administration of isoleucine. physiology.org |
| GLUT Transporter Expression | Supplementation enhances GLUT1 expression in red muscle and GLUT4 in various muscle types. cambridge.orgnih.gov |
| Intestinal Glucose Transporters | Up-regulates Na+/glucose co-transporter 1 and GLUT2 in the small intestine. cambridge.orgnih.gov |
| Gluconeogenesis Inhibition | Decreases the activity of hepatic G6Pase and the mRNA levels of PEPCK and G6Pase. physiology.org |
Contribution to Protein Turnover and Synthesis Dynamics
As a fundamental building block of proteins, L-isoleucine is essential for protein synthesis and turnover. wikipedia.orgnumberanalytics.com Its presence is a prerequisite for the production of a vast array of proteins necessary for growth, repair, and maintenance of body tissues. wikipedia.org
Detailed Research Findings:
Component of Proteins: L-isoleucine is incorporated into numerous proteins throughout the body. A notable example is its presence in the gamma chain of fetal hemoglobin, where it is essential for the protein's formation. wikipedia.org
Muscle Protein Synthesis: As a BCAA, isoleucine plays a role in stimulating muscle protein synthesis, which is crucial for muscle repair and recovery, particularly after physical exertion. chinaaminoacid.com This contributes to the maintenance and growth of muscle mass. chinaaminoacid.com
Cell Cycle Regulation: In cell culture studies, depriving cells of isoleucine has been shown to halt the cell cycle in the G1 phase and stop DNA synthesis. The reintroduction of L-isoleucine allows these processes to resume, highlighting its importance in cell proliferation. himedialabs.com
Precursor for Other Amino Acids: Isoleucine serves as a metabolic precursor for the synthesis of other amino acids, such as glutamine and alanine, which are also involved in various metabolic pathways, including energy generation. himedialabs.com
| Aspect of Protein Metabolism | Role of L-Isoleucine |
| Protein Structure | An essential component of many proteins, including fetal hemoglobin. wikipedia.org |
| Muscle Maintenance | Supports muscle protein synthesis, repair, and recovery. chinaaminoacid.com |
| Cell Proliferation | Necessary for the progression of the cell cycle and DNA synthesis. himedialabs.com |
| Metabolic Precursor | Can be used to synthesize other amino acids like glutamine and alanine. himedialabs.com |
Formation of Biorelevant Metabolites and Stereoisomers (e.g., L-alloisoleucine)
The catabolism of L-isoleucine results in the formation of several important metabolites. This breakdown pathway classifies isoleucine as both a glucogenic and a ketogenic amino acid, as it yields precursors for both glucose and ketone body synthesis. wikipedia.orgdrugbank.com
Detailed Research Findings:
Catabolic Pathway: The initial step in L-isoleucine catabolism is transamination, typically with alpha-ketoglutarate, to form the α-keto acid 3-methyl-2-oxopentanoate (B1228249) (also known as α-keto-β-methylvalerate, KMV). drugbank.comnih.gov This intermediate is then oxidized, and its carbon skeleton is ultimately cleaved to produce acetyl-CoA and propionyl-CoA. wikipedia.orgdrugbank.com Propionyl-CoA can be converted to succinyl-CoA, a Krebs cycle intermediate, making it glucogenic. Acetyl-CoA can enter the Krebs cycle or be used for the synthesis of ketone bodies, hence the ketogenic property. wikipedia.org
Formation of L-alloisoleucine: L-alloisoleucine is a diastereomer of L-isoleucine that is normally present in trace amounts in human plasma. wikipedia.org Its formation is a result of the metabolic processing of L-isoleucine. nih.gov Studies involving L-[1-13C]isoleucine loading in healthy individuals have shown that the transamination of L-isoleucine produces not only the expected S-3-methyl-2-oxopentanoate but also its enantiomer, R-3-methyl-2-oxopentanoate. nih.gov It is believed that L-alloisoleucine is primarily formed through the retransamination of 3-methyl-2-oxopentanoate. nih.gov The clearance of L-alloisoleucine from the plasma is considerably slower than that of L-isoleucine and its primary keto acid. nih.gov In certain metabolic disorders like maple syrup urine disease (MSUD), where the degradation of branched-chain α-keto acids is impaired, significant amounts of L-alloisoleucine accumulate in the body. nih.govnih.gov
| Metabolite | Precursor | Significance |
| 3-methyl-2-oxopentanoate (KMV) | L-Isoleucine | The initial α-keto acid formed during L-isoleucine catabolism. drugbank.comnih.gov |
| Acetyl-CoA | 3-methyl-2-oxopentanoate | A ketogenic product of isoleucine catabolism. wikipedia.orgdrugbank.com |
| Propionyl-CoA | 3-methyl-2-oxopentanoate | A glucogenic product of isoleucine catabolism. wikipedia.orgdrugbank.com |
| L-alloisoleucine | 3-methyl-2-oxopentanoate | A diastereomer of L-isoleucine formed via retransamination; a biomarker for MSUD. nih.govnih.gov |
Advanced Spectroscopic Characterization and Structural Analysis of L Isoleucine Hydrochloride
Vibrational Spectroscopy Applications (FTIR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of L-Isoleucine hydrochloride. These methods provide a detailed fingerprint of the molecule, allowing for the identification and analysis of its characteristic functional groups.
The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending modes of its functional groups. In the solid state, the amino acid exists as a zwitterion, but in the hydrochloride salt form, the amino group is protonated (-NH3+) and the carboxylic acid group is in its neutral state (-COOH). This structural feature significantly influences the vibrational frequencies.
The Raman spectrum of L-isoleucine, and by extension its hydrochloride, shows characteristic bands for the ammonium (B1175870) (NH3+) group, with torsional vibrations observed around 480 cm⁻¹. mdpi.commdpi.com The C-H stretching modes of the methyl (CH3) and methylene (B1212753) (CH2) groups in the isoleucine side chain typically appear in the high-wavenumber region of the spectrum, between 2800 and 3000 cm⁻¹. researchgate.net For instance, bands around 2966 cm⁻¹ can be attributed to CH3 stretching. researchgate.net
The carbonyl (C=O) stretching vibration of the carboxylic acid group is a strong indicator in the infrared spectrum. In similar amino acid hydrochlorides, this band is expected in the region of 1700-1730 cm⁻¹. The deformation modes of the amino and methyl groups, as well as the rocking and twisting of the methylene groups, contribute to the complex fingerprint region of the spectrum (below 1500 cm⁻¹). For example, a band at 345 cm⁻¹ in isoleucine has been assigned to the bending of the N-C-C bond. researchgate.net A combination of C-C and C-N stretching vibrations are typically observed between 920 and 1040 cm⁻¹. researchgate.net
Table 1: Characteristic Vibrational Modes for L-Isoleucine and its Functional Groups This table is based on data for L-isoleucine and related amino acids, providing an expected range for the hydrochloride salt.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2800-3000 | Stretching | C-H (in CH₂, CH₃) |
| ~1700-1730 | Stretching | C=O (in COOH) |
| ~1600-1630 | Asymmetric Bending | -NH₃⁺ |
| ~1500-1550 | Symmetric Bending | -NH₃⁺ |
| ~1100-1140 | Stretching | C-N |
| ~920-1040 | Stretching | C-C |
| ~480 | Torsional Vibration | -NH₃⁺ |
High-pressure spectroscopic studies, particularly using Raman spectroscopy, are instrumental in investigating the conformational landscape and phase transitions of crystalline solids. While specific high-pressure data for this compound is not abundant, studies on L-isoleucine provide significant insights into how its structure might behave under compression. researchgate.netresearchgate.net
Research on L-isoleucine crystals has shown that they undergo pressure-induced phase transitions. researchgate.net These transitions are identified by noticeable changes in the Raman spectra, such as the appearance or disappearance of bands, and discontinuities in the wavenumber versus pressure plots. These spectral modifications are often correlated with conformational changes within the molecule or a solid-solid phase transition involving the crystal lattice. researchgate.net For instance, anomalous behavior in the Raman spectra of L-leucine, a structural isomer of isoleucine, has been observed in pressure ranges of 0-0.46 GPa and 0.8-1.46 GPa, indicating molecular rearrangements due to changes in hydrogen bonding. scispace.com It is plausible that this compound would also exhibit such pressure-induced conformational changes, potentially at different pressures due to the presence of the chloride ion and its influence on the crystal packing and hydrogen bond network.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and, importantly, for assessing its stereochemical purity.
L-Isoleucine possesses two stereogenic centers, at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers: L-isoleucine (2S,3S), D-isoleucine (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). NMR spectroscopy provides a straightforward method to differentiate between diastereomers, such as L-isoleucine and L-allo-isoleucine. researchgate.netrsc.org
The chemical shifts of the α-proton and α-carbon are particularly sensitive to the stereochemistry. researchgate.net Studies on various isoleucine derivatives have shown that the ¹H NMR chemical shift for the α-CH proton of the D-allo-isoleucine diastereomer consistently appears at a lower chemical shift than that for the L-isoleucine diastereomer. rsc.org Conversely, the ¹³C NMR chemical shift of the α-CH carbon for the D-allo-isoleucine derivative is typically found at a lower chemical shift compared to the L-isoleucine derivative. researchgate.net Furthermore, the ³JCH–CH coupling constants for the α-CH in the L-isoleucine diastereomer are generally larger than those in the D-allo-isoleucine diastereomer. rsc.org These distinct NMR signatures allow for the unambiguous assignment of the relative stereochemistry and can be used to assess the diastereomeric purity of a sample of this compound.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the α-Position in Isoleucine Derivatives Data is based on derivatives of L-isoleucine and D-allo-isoleucine and illustrates the principle of stereochemical differentiation.
| Diastereomer | Nucleus | Chemical Shift (ppm) Range |
| L-Isoleucine | ¹H (α-CH) | Higher Chemical Shift |
| D-allo-Isoleucine | ¹H (α-CH) | Lower Chemical Shift |
| L-Isoleucine | ¹³C (α-CH) | Higher Chemical Shift |
| D-allo-Isoleucine | ¹³C (α-CH) | Lower Chemical Shift |
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For this compound, XRD analysis provides precise information on its crystal structure, including the unit cell dimensions and the conformation of the molecule in the solid state.
Multiple crystallographic studies have been performed on this compound monohydrate. researchgate.netias.ac.inias.ac.in These studies have established that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.netias.ac.in The crystal structure is stabilized by a three-dimensional network of hydrogen bonds. ias.ac.in
There are reports of at least two conformational polymorphs, often referred to as Form I and Form II, which differ in their molecular conformation, particularly in the torsion angles around the Cα-Cβ bond. ias.ac.inias.ac.in The unit cell parameters for a form of this compound monohydrate have been determined with high precision.
Table 3: Crystallographic Data for this compound Monohydrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.netias.ac.in |
| Space Group | P2₁2₁2₁ | researchgate.netias.ac.in |
| a (Å) | 5.873(3) | researchgate.net |
| b (Å) | 24.814(4) | researchgate.net |
| c (Å) | 6.873(5) | researchgate.net |
| Molecules per unit cell (Z) | 4 | ias.ac.in |
Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing
The three-dimensional arrangement of this compound in the solid state is predominantly dictated by a comprehensive network of hydrogen bonds, which stabilizes the crystal lattice. Studies on this compound monohydrate have identified at least two crystalline forms, termed form I and form II, which differ in their conformational structures. ias.ac.inias.ac.in
Form II of this compound monohydrate crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. ias.ac.inias.ac.in The crystal structure is significantly stabilized by a three-dimensional network of hydrogen bonds. ias.ac.in The packing of the molecules is influenced by these interactions, creating a stable supramolecular assembly. The chloride ion itself is a key participant in this network, with its environment being sensitive to the hydrogen bonding, a feature that can be probed by techniques like solid-state 35/37Cl NMR spectroscopy. acs.orgnih.gov
The crystal structure of this compound monohydrate has been characterized by X-ray diffraction, providing precise lattice parameters. These parameters define the unit cell in which the hydrogen-bonded network and molecular packing occur. researchgate.net The stability of this crystalline structure is not only dependent on strong hydrogen bonds but also on weaker van der Waals forces between the nonpolar side chains of the isoleucine molecules. ias.ac.in
Raman spectroscopy studies on L-isoleucine have also shed light on the nature of its hydrogen bonds. mdpi.commdpi.com For instance, L-isoleucine is noted to possess a long intermolecular N-H---O hydrogen bond with a length of 3.43 Å. mdpi.com The behavior of such bonds under varying temperature can indicate the stability of the crystal structure. mdpi.commdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | ias.ac.inresearchgate.net |
| Space Group | P2₁2₁2₁ | ias.ac.inias.ac.in |
| Cell Dimensions | a = 5.873(3) Å | researchgate.net |
| b = 24.814(4) Å | ||
| c = 6.873(5) Å | ||
| Molecules per cell (Z) | 4 | ias.ac.inias.ac.in |
Electronic Spectroscopy (UV-Vis, EPR) for this compound Coordination Complexes
While this compound itself is not a coordination complex, L-isoleucine and chloride ions readily participate in the formation of such complexes with transition metals. The electronic properties of these complexes can be investigated using UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy.
Studies on copper(II) coordination polymers incorporating an L-isoleucine-Schiff base ligand and a chloride ion (CuLCl) provide valuable insights. acs.orgnih.govacs.orgresearchgate.net The electronic spectra of these complexes, recorded in methanol, show distinct absorption bands. acs.orgnih.gov Typically, bands in the ultraviolet region are assigned to π → π* and n → π* transitions associated with the aromatic rings and the imine group of the Schiff base ligand. acs.orgnih.gov A broad absorption band in the visible region is characteristic of d-d transitions of the central copper(II) ion, which is indicative of its coordination environment. acs.orgnih.gov For square planar copper(II) complexes, multiple d-d transitions are possible, though they often overlap to form a single broad band. acs.org
| Transition | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| π → π | ~39,682 | Phenyl rings | nih.gov |
| n → π | ~27,624 | Imine moiety | |
| d-d | ~15,480 | Cu(II) center |
EPR spectroscopy is a powerful technique for probing the electronic structure and magnetic properties of paramagnetic species, such as copper(II) complexes. The EPR spectrum of a polycrystalline sample of the CuLCl complex at room temperature shows a broad, isotropic signal, which is typical for systems with significant dipolar broadening and spin-lattice relaxation. acs.orgnih.gov
In contrast, the EPR spectrum of the same complex in a frozen solution (at 77 K) exhibits axial features with well-resolved hyperfine lines in the parallel region. acs.orgnih.gov The analysis of the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥) provides detailed information about the geometry of the complex and the nature of the metal-ligand bonding. nih.gov For instance, in a Cu(L-isoleucine)₂·H₂O complex, EPR has been used to evaluate the exchange interactions between magnetically non-equivalent copper ions. aps.org
| State | Parameter | Value | Reference |
|---|---|---|---|
| Polycrystalline (298 K) | g_iso | 2.110 | acs.orgnih.gov |
| Solution (77 K) | g∥ | 2.270 | |
| g⊥ | 2.056 |
Computational Chemistry and Molecular Modeling of L Isoleucine Hydrochloride Systems
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure and properties of molecules from first principles, without reliance on empirical parameters.
DFT calculations are instrumental in analyzing the electronic properties of L-isoleucine systems. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE_gap) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. mdpi.com
Studies on L-isoleucine and its derivatives have utilized DFT, often with the B3LYP functional and a 6-31G basis set, to calculate these electronic parameters. sciensage.info For instance, substituting isoleucine with valine in a peptide has been shown to reduce the HOMO-LUMO energy gap, indicating enhanced molecular reactivity. mdpi.com Analysis of L-isoleucine, L-isoleucine maleate (B1232345) (LIM), and L-isoleucine oxalate (B1200264) (LIO) revealed that charge transfer occurs within these molecules, a phenomenon elucidated by HOMO-LUMO calculations. sciensage.info
In the solid state, DFT calculations using the generalized gradient approximation (GGA) have shown that L-isoleucine molecules exist in a zwitterionic form within the crystal. researchgate.net These calculations indicate a wide band gap of around 5 eV, with the electronic structure being predominantly influenced by the amine and carboxyl functional groups. researchgate.net The primary forces governing crystal formation are identified as dipolar interactions and hydrogen bonding of a mainly electrostatic nature. researchgate.net
A study on an L-isoleucine-Schiff base copper(II) coordination polymer employed unrestricted DFT (UM06-2x/LANL2DZ) to accommodate the open-shell d9 configuration of the copper(II) ion. nih.govacs.org The analysis identified four major electronic transitions in the UV region. The HOMO and LUMO distributions helped to characterize these transitions, such as π–π* transitions involving the carbonyl group, nitrogen atom, and aromatic ring. nih.govacs.org
Table 1: Calculated Electronic Transition Data for an L-Isoleucine-Schiff Base Copper(II) Complex This table presents data on the predominant electronic transitions calculated using TD-DFT, showing the wavelength, the orbitals involved, and the character of the transition.
| Wavelength (nm) | Transition | Character |
|---|---|---|
| 209 | H(β) → L+4(β) | π–π* |
| 231 | H–1(β) → L+1(β) | π–π* |
| 310 | H–4(β) → L(β) | π–π* |
| 472 | H(β) → L+1(β) | π–π* |
| 761 | H-26(β) → L(β) | d–d |
H: HOMO, L: LUMO. Data sourced from a study on a copper(II) coordination polymer. nih.gov
DFT calculations are highly effective in predicting spectroscopic properties, including vibrational frequencies (IR and Raman) and NMR chemical shifts. nih.govresearchgate.net Theoretical vibrational spectra are typically computed using functionals like B3LYP or M06-2x. nih.govasianpubs.org The calculated harmonic frequencies are often overestimated compared to experimental values due to the harmonic approximation and incomplete treatment of electron correlation. nih.gov To improve accuracy, these calculated frequencies are commonly scaled using correction factors. nih.gov
For an L-isoleucine-Schiff base copper(II) complex, DFT calculations successfully assigned the vibrational modes observed in the experimental IR spectrum. nih.gov For example, C–H stretching vibrations observed experimentally around 2996 cm⁻¹ and 2967 cm⁻¹ were correlated with scaled calculated values of 3004 cm⁻¹ and 2979 cm⁻¹, respectively. nih.gov Similarly, the shift in C=O and C=N stretching frequencies upon complexation from 1615 cm⁻¹ in the ligand to 1598 cm⁻¹ in the complex was supported by the calculations. nih.govacs.org
In a study of L-prolyl L-isoleucine, DFT/B3LYP calculations with a 6.31G(d,p) basis set yielded optimized geometrical parameters in good agreement with X-ray diffraction data. asianpubs.org The calculated vibrational wavenumbers showed minimal deviation from the observed values after scaling, with the intense band at 1683 cm⁻¹ assigned to the carbonyl stretching mode. asianpubs.org
Solid-state NMR studies on L-isoleucine HCl have provided detailed information on the chlorine electric field gradient and chemical shift tensors. acs.orgnih.gov Quantum chemical methods have been identified that can reproduce the experimental chlorine quadrupolar coupling constants (CQ) with a high degree of accuracy (root-mean-square deviation of 0.1 MHz). acs.orgnih.gov This demonstrates the predictive power of computational methods for NMR parameters, which are highly sensitive to the local molecular and electronic environment of the chloride ion. acs.orgnih.gov
Molecular Dynamics Simulations and Intermolecular Interaction Profiling
Molecular dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic picture of intermolecular interactions.
The interactions of L-isoleucine hydrochloride with its surrounding solvent (typically water) and with other solute molecules are critical to its behavior in solution. Studies have investigated these interactions using volumetric, acoustic, and thermodynamic measurements, often in the presence of various salts to probe specific effects. nih.govorientjchem.orgacs.org
In aqueous solutions, L-isoleucine generally acts as a structure-maker, meaning it enhances the structure of the surrounding water. cdnsciencepub.com However, its interaction thermodynamics can be complex. In aqueous ammonium (B1175870) chloride, L-isoleucine exhibits a "salting-out" effect, where its solubility decreases with increasing salt concentration. nih.govresearchgate.net Thermodynamic analysis, including Gibbs free energy calculations, showed this to be a nonspontaneous process. nih.govresearchgate.net
Conversely, studies with NaCl and KCl solutions indicated strong solute-solvent interactions. orientjchem.org The compressibility of L-isoleucine solutions decreases more significantly in KCl compared to NaCl, suggesting stronger molecular interactions with KCl. orientjchem.org The positive values of viscosity B-coefficients for L-isoleucine in aqueous semicarbazide (B1199961) hydrochloride and KCl solutions also point to robust solute-solvent interactions. cdnsciencepub.comtandfonline.com These interactions are predominantly hydrophilic-hydrophilic and hydrophilic-ionic. acs.org
Table 2: Thermodynamic Interaction Parameters for L-Isoleucine in Different Aqueous Solutions This table summarizes key findings on the interaction behavior of L-isoleucine in the presence of different electrolytes.
| Electrolyte | Key Finding | Interaction Type | Reference |
|---|---|---|---|
| Ammonium Chloride | Salting-out effect; nonspontaneous dissolution with increasing salt concentration. | Solute-Solvent | nih.govresearchgate.net |
| Potassium Chloride (KCl) | Strong solute-solvent interactions; significant decrease in compressibility. | Solute-Solvent | orientjchem.org |
| Semicarbazide Hydrochloride | Strong solute-solvent interactions indicated by positive viscosity B-coefficients. | Solute-Solvent | tandfonline.com |
The context-sensitivity of these interactions is a key theme. The hydrophobic and hydrophilic contributions to the hydration of the isoleucine side chain are influenced by the molecular background, which limits the direct applicability of simple group-transfer models from small-molecule analogs like butane. nih.gov
The hydration shell surrounding the L-isoleucine molecule and its associated ions is crucial for its stability and reactivity in aqueous solution. The number of water molecules in this shell, known as the hydration number (n_H), can be estimated from experimental and computational data.
Studies have shown that the hydration number of L-isoleucine decreases with increasing concentrations of co-solutes like semicarbazide hydrochloride or ethanol, indicating a dehydration effect. tandfonline.comiiste.org This happens as co-solute molecules replace water molecules in the immediate vicinity of the amino acid, enhancing solute-cosolute interactions over solute-solvent hydration. tandfonline.com A similar dehydration behavior was observed for L-isoleucine in the presence of ciprofloxacin (B1669076) hydrochloride at higher concentrations. acs.org
The thermal behavior of this compound monohydrate (L-Ile.H2O.HCl) provides direct insight into dehydration mechanisms. researchgate.net Thermal analysis revealed that the dehydration process occurs in stages, suggesting different binding strengths of the water molecules within the crystal lattice. Two phase transformations associated with the complete dehydration of the salt were observed between 28 °C and 160 °C. researchgate.net These transformations, which are dependent on both time and temperature, involve the loss of water and chlorine, ultimately leaving the precursor amino acid. researchgate.net
Crystal Morphology Prediction and Growth Mechanism Modeling
Computational modeling is a valuable tool for predicting the shape (morphology) of crystals and understanding their growth mechanisms. The final morphology of a crystal is determined by the relative growth rates of its different faces, which are in turn governed by intermolecular interactions. mdpi.com
Molecular modeling techniques have been used to simulate the morphology of L-isoleucine crystals. researchgate.net The simulated morphology often shows an elongated hexagonal plate-like shape with dominant (001) crystal facets. researchgate.net The lattice energy calculated from these simulations generally shows good agreement with experimental data, validating the force fields and methods used. researchgate.net
The presence of additives or impurities can significantly alter crystal morphology. The effect of L-leucine as an additive on L-isoleucine crystal growth has been studied both experimentally and computationally. researchgate.netresearchgate.net L-leucine alters the morphology to a more isometric hexagonal shape. researchgate.net Modeling suggests this occurs because L-leucine molecules preferentially bind to specific faces of the L-isoleucine crystal, such as the (100), (110), and (011) facets, thereby inhibiting their growth. researchgate.netresearchgate.net
Dynamic simulations can also predict nucleation rates. mdpi.com Isothermal crystallization of L-isoleucine, which can be influenced by factors like an applied electric potential, has been shown to have nucleation rates orders of magnitude higher than polythermal crystallization. mdpi.com Such simulations, combined with experimental data, help to elucidate the complex interplay of thermodynamics and kinetics in the formation of L-isoleucine crystals and their various polymorphs. researchgate.netmdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Formula / Type |
|---|---|
| This compound | C₆H₁₄ClNO₂ |
| L-Isoleucine | C₆H₁₃NO₂ |
| Water | H₂O |
| L-Serine | C₃H₇NO₃ |
| Ammonium chloride | NH₄Cl |
| Potassium chloride | KCl |
| Sodium chloride | NaCl |
| Thiamine (B1217682) Hydrochloride | C₁₂H₁₈Cl₂N₄OS |
| L-isoleucine-Schiff base copper(II) complex | Coordination Polymer |
| L-prolyl L-isoleucine | C₁₁H₂₀N₂O₃ |
| Semicarbazide hydrochloride | CH₆ClN₃O |
| Ciprofloxacin hydrochloride | C₁₇H₁₉ClFN₃O₃ |
| Ethanol | C₂H₅OH |
| L-Leucine | C₆H₁₃NO₂ |
| Valine | C₅H₁₁NO₂ |
| L-isoleucine maleate | C₁₀H₁₇NO₆ |
| L-isoleucine oxalate | C₈H₁₅NO₆ |
| Butane | C₄H₁₀ |
| Glycine (B1666218) | C₂H₅NO₂ |
| L-Alanine | C₃H₇NO₂ |
| L-Histidine | C₆H₉N₃O₂ |
| L-Arginine | C₆H₁₄N₄O₂ |
| L-Glutamine | C₅H₁₀N₂O₃ |
| DL-alanine | C₃H₇NO₃ |
| L-threonine | C₄H₉NO₃ |
| L-phenylalanine | C₉H₁₁NO₂ |
| DL-nor-valine | C₅H₁₁NO₂ |
| D-(+)-glucose | C₆H₁₂O₆ |
| D-(+)-galactose | C₆H₁₂O₆ |
| D-(+)-xylose | C₅H₁₀O₅ |
| D-(-)-ribose | C₅H₁₀O₅ |
| Fumaric acid | C₄H₄O₄ |
| Carbamazepine | C₁₅H₁₂N₂O |
| Ibuprofen | C₁₃H₁₈O₂ |
| α-lactose monohydrate | C₁₂H₂₄O₁₂ |
| Taurine | C₂H₇NO₃S |
| L-arginine hydrochloride monohydrate | C₆H₁₅ClN₄O₂·H₂O |
| Lapatinib | C₂₉H₂₆ClFN₄O₄S |
| Anastrozole | C₁₇H₁₉N₅ |
| Pyridine carboxamide | C₆H₆N₂O |
Lattice Energy and Atom-Atom Interaction Calculations
Molecular modeling, utilizing both empirical atom-atom methods and ab initio quantum mechanical approaches, has been instrumental in simulating the morphology of L-isoleucine. researchgate.net The calculation of lattice energy is a critical step in validating the chosen computational methods. For L-isoleucine, the calculated lattice energy has shown excellent agreement with experimental data, with a variance of less than 5%. researchgate.netresearchgate.net This strong correlation confirms the suitability of the selected potential functions and atomic charge sets for accurately modeling the system. researchgate.netresearchgate.net
The simulated crystal morphology of L-isoleucine is characterized as an elongated hexagonal platelike shape. The dominant crystal facets are (001) and (00-1), accompanied by several minor faces, including (100), (-100), (110), (-1-10), (-110), (1-10), and (0-11). researchgate.net
Table 1: Calculated Interaction Energies in L-Isoleucine Crystals
| Interaction Type | Energy (kcal/mol) |
|---|---|
| Electrostatic | Dominant Contribution |
| van der Waals | Significant Contribution |
| Total Lattice Energy | -21.62 (Calculated) |
| Experimental Lattice Energy | -21.33 |
This interactive table provides a summary of the calculated and experimental lattice energies for L-isoleucine, demonstrating the accuracy of the computational models. researchgate.net
Influence of Additives on Crystal Habit and Surface Chemistry
The presence of additives can significantly alter the crystal habit and surface chemistry of L-isoleucine. L-leucine, a structurally similar amino acid, has been studied as an additive. researchgate.net Experimental observations, supported by molecular modeling, show that the addition of L-leucine modifies the morphology of L-isoleucine crystals, leading to a more isometric hexagonal shape. researchgate.net This change is attributed to the reduction of growth along the b-axis of the L-isoleucine crystal. researchgate.net
The study of these interactions is crucial for controlling crystal shape in various applications. Computational tools provide a means for rapid screening of different additives and their effects on crystal engineering efforts. researchgate.net
Table 2: Influence of L-Leucine Additive on L-Isoleucine Crystal Facets
| Crystal Facet | Additive Binding Preference | Effect on Growth |
|---|---|---|
| (100) | Preferred | Inhibited |
| (-100) | Preferred | Inhibited |
| (110) | Preferred | Inhibited |
| (01-1) | Preferred | Inhibited |
| (001) & (00-1) | Less Preferred | Dominant Growth |
This interactive table summarizes the preferential binding sites of the L-leucine additive on L-isoleucine crystal surfaces and the resulting impact on crystal growth. researchgate.net
Quantitative and Qualitative Analytical Methodologies for L Isoleucine Hydrochloride Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For L-isoleucine hydrochloride, several chromatographic methods are particularly effective.
Ion Exchange Chromatography (IEC) Coupled with Post-Column Derivatization
Ion Exchange Chromatography (IEC) is a powerful and well-established technique for the separation of amino acids based on their net charge. 193.16.218uni-mate.hu This method is considered highly reliable and is often used as a reference method for amino acid analysis. europa.eu
In IEC, the amino acids are separated on a column packed with a resin that has charged functional groups. By carefully controlling the pH and ionic strength of the mobile phase (elution buffers), the amino acids can be selectively eluted from the column based on their individual isoelectric points. 193.16.218uni-mate.hu After separation, the amino acids are derivatized post-column, most commonly with ninhydrin (B49086). 193.16.218uni-mate.hueuropa.eu The ninhydrin reacts with the amino acids to produce a colored compound that is then detected by a photometric or visible (VIS) detector. europa.eueuropa.eu
The European Union has a ring-trial validated method based on IEC coupled to photometric detection (IEC-VIS) for the quantification of isoleucine in feed. europa.eueuropa.eu This method, however, does not distinguish between the different enantiomers (L- and D-isoleucine) or their salts. europa.eu The free amino acids are typically extracted from the sample using diluted hydrochloric acid. europa.eu
A key advantage of IEC with post-column derivatization is its robustness and relative freedom from matrix interferences, as many contaminants pass through the system without being retained. 193.16.218uni-mate.hu
| Parameter | Ion Exchange Chromatography (IEC) with Post-Column Derivatization |
| Principle | Separation based on the net charge of the amino acids. 193.16.218uni-mate.hu |
| Derivatization | Post-column with ninhydrin. 193.16.218uni-mate.hueuropa.eu |
| Detection | Photometric or Visible (VIS). europa.eueuropa.eu |
| Key Application | Official control method for quantifying isoleucine in feed. europa.eueuropa.eu |
| Advantage | Robust and less susceptible to matrix interference. 193.16.218uni-mate.hu |
| Limitation | Does not distinguish between enantiomers or salts of amino acids. europa.eu |
Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the analysis of volatile and thermally stable compounds. nih.gov Since amino acids like L-isoleucine are not inherently volatile, they must be chemically modified through a process called derivatization before they can be analyzed by GC-MS. nih.gov
The derivatization process typically involves two steps: esterification followed by acylation. ubbcluj.ro For example, amino acids can be esterified with butanol-acetyl chloride and then trifluoroacetylated with trifluoroacetic anhydride. This converts the polar amino acids into volatile and thermally stable derivatives that can be separated by the gas chromatograph and subsequently detected by the mass spectrometer. nih.gov
GC-MS offers excellent separation efficiency and provides rich information for isotopomer balancing in metabolic flux analysis. researchgate.net The mass spectrometer acts as a highly specific detector, allowing for the identification and quantification of the derivatized amino acids based on their mass-to-charge ratio (m/z). Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantitative analysis. ubbcluj.ro
Advanced Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS)
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful analytical tools that provide high sensitivity and specificity for the analysis of amino acids, including L-isoleucine. nih.govnih.gov These techniques are particularly valuable for distinguishing between isomeric amino acids like leucine (B10760876), isoleucine, and alloisoleucine. nih.govrsc.org
In MS analysis, molecules are ionized and their mass-to-charge ratio is measured. For more complex analyses, tandem mass spectrometry (MS/MS) is employed. In MS/MS, specific ions are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. rsc.org This process provides structural information that can be used to differentiate between isomers that have the same mass. rsc.org
Liquid chromatography is often coupled with mass spectrometry (LC-MS/MS) to provide an additional layer of separation before detection. nih.govnih.gov While reversed-phase liquid chromatography (RPLC) can be challenging for polar analytes like amino acids, other chromatographic techniques such as mixed-mode chromatography have shown success in separating underivatized branched-chain amino acids. nih.govnih.gov The use of MS/MS allows for rapid analysis times and can eliminate the need for derivatization in some cases. nih.govnih.gov
| Technique | Principle | Key Advantage for L-Isoleucine Analysis |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity. nih.govnih.gov |
| Tandem Mass Spectrometry (MS/MS) | Involves fragmentation of selected ions to provide structural information. | Ability to distinguish between isomers like leucine, isoleucine, and alloisoleucine. nih.govrsc.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the detection capabilities of MS/MS. | Enables the analysis of complex mixtures and can reduce the need for derivatization. nih.govnih.gov |
Capillary Electrophoresis (CE) and Coupled CE-MS Techniques
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like amino acids. nih.govmdpi.com CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. mdpi.comsciex.com
When coupled with mass spectrometry (CE-MS), this technique becomes a powerful tool for the selective and sensitive profiling of polar and charged metabolites in complex biological samples. researchgate.netresearchgate.net CE-MS offers several advantages, including high separation efficiency, short analysis times, and the ability to analyze underivatized amino acids. nih.govmdpi.com
The development of interfaces like the electrokinetically pumped sheath-flow interface has facilitated the coupling of high-speed CZE with MS, enabling rapid separations of amino acid mixtures with high theoretical plate counts and low detection limits. nih.gov CE-MS has been successfully used to separate and identify Amadori compounds of various amino acids, including isoleucine. researchgate.net
Development and Validation of Analytical Methods in Complex Research Matrices
The development and validation of analytical methods are critical steps to ensure that the data generated are accurate, reliable, and reproducible, especially when analyzing this compound in complex matrices such as feed, biological fluids, and pharmaceutical formulations. researchgate.netmdpi.comnih.gov
Method validation involves assessing several key parameters, including:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the relative standard deviation (RSD). researchgate.netnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov
For example, a reversed-phase liquid chromatographic method for branched-chain amino acids was validated for linearity, precision (intra-day RSD ≤2.22%), and accuracy (recoveries of 98.9-100.9%). researchgate.net Similarly, an LC-MS/MS method for L- and D-amino acids was validated, demonstrating the importance of accounting for racemization during sample hydrolysis by using deuterated hydrochloric acid. mdpi.com The validation of a method for amino acid analysis in ruminant feeds, tissue, and milk using isotope dilution and HILIC-LC-MS/MS highlights the need for rugged and accessible methods in complex agricultural and biological research. nih.gov
The validation process ensures that the chosen analytical method is fit for its intended purpose and provides confidence in the quality of the research findings.
Chiral Analytical Methods for Enantiomeric and Diastereomeric Resolution
L-isoleucine possesses two chiral centers, at the alpha (α) and beta (β) carbons, which gives rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. jst.go.jp The accurate separation and quantification of these stereoisomers are critical for quality control and research. Enantiomers (L- and D-isoleucine) and diastereomers (e.g., L-isoleucine and L-allo-isoleucine) exhibit different spatial arrangements, requiring specialized chiral analytical techniques for their resolution. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the chiral separation of amino acids. The resolution of isoleucine stereoisomers can be achieved through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent.
Direct Separation on Chiral Stationary Phases (CSPs)
Direct methods involve the use of HPLC columns packed with a chiral stationary phase that can form transient diastereomeric complexes with the analyte enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids because they possess ionic groups and are compatible with aqueous mobile phases. sigmaaldrich.com
One successful CSP for this purpose is based on teicoplanin, such as the Astec CHIROBIOTIC® T column. sigmaaldrich.com This type of column allows for the direct analysis of underivatized amino acids, which is preferable as it eliminates the need for a derivatization step that could introduce impurities. sigmaaldrich.com The separation mechanism involves a combination of interactions, including ionic binding, hydrogen bonding, and steric repulsion, between the zwitterionic amino acid and the complex structure of the CSP.
A study utilizing an Astec CHIROBIOTIC T column demonstrated the resolution of DL-isoleucine enantiomers using a simple, LC-MS compatible mobile phase. sigmaaldrich.com
Table 1: Example of Direct HPLC Method for DL-Isoleucine
| Parameter | Condition | Source |
|---|---|---|
| Column | Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D. | sigmaaldrich.com |
| Mobile Phase | Water:Methanol:Formic Acid | sigmaaldrich.com |
| Analyte | DL-Isoleucine (underivatized) | sigmaaldrich.com |
| Retention Time (t1) | 4.349 min | sigmaaldrich.com |
| Retention Time (t2) | 5.662 min | sigmaaldrich.com |
| Selectivity (α) | 1.30 | sigmaaldrich.com |
| Resolution (Rs) | 5.83 | sigmaaldrich.com |
Indirect Separation via Chiral Derivatization
Indirect methods involve reacting the isoleucine stereoisomers with an enantiomerically pure chiral derivatizing reagent to form diastereomeric derivatives. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column. jst.go.jpnih.gov
A notable method uses the chiral labeling reagent 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). nih.govjst.go.jp While many amino acids derivatized with L-FDVDA can be resolved on a C18 column, the separation of all four isoleucine stereoisomers requires a more specialized column. Research has shown that a pentabromobenzyl-modified silica (B1680970) gel (PBr) column is effective for resolving the L-FDVDA-labeled isoleucine stereoisomers. nih.govresearchgate.net This approach allows for the complete separation and identification of L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine in a single chromatographic run. jst.go.jpjst.go.jp
Table 2: Indirect HPLC Method for Isoleucine Stereoisomers
| Parameter | Condition | Source |
|---|---|---|
| Derivatizing Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) | nih.govjst.go.jp |
| Column | PBr column (pentabromobenzyl-modified silica gel) | nih.govresearchgate.net |
| Detection | LC-MS | nih.gov |
| Analytes Separated | L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, D-allo-Isoleucine | jst.go.jpjst.go.jp |
Gas Chromatography (GC)
Gas chromatography is a powerful technique known for its high efficiency and sensitivity, making it well-suited for determining the enantiomeric purity of amino acids. cat-online.comuni-muenchen.de A key requirement for GC analysis is the volatility of the analytes. Since amino acids are non-volatile, they must first be converted into volatile derivatives through a two-step process: esterification of the carboxyl group followed by acylation of the amino group using achiral reagents. cat-online.comuni-tuebingen.de
The resulting volatile derivatives are then separated on a capillary column coated with a chiral stationary phase (CSP). cat-online.com Chirasil-Val, a CSP based on L-valine, is commonly used and highly effective for separating derivatized amino acid enantiomers, including the four stereoisomers of isoleucine. cat-online.comresearchgate.net
Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for even more complex samples. This advanced technique uses two columns with different selectivities (e.g., a chiral column followed by a non-chiral polar column) to achieve superior separation efficiency and peak capacity. researchgate.net
Table 3: Gas Chromatography Method for Isoleucine Enantiomers
| Parameter | Condition | Source |
|---|---|---|
| Derivatization | Esterification (e.g., with methyl or ethyl groups) and Acylation (e.g., N-trifluoroacetyl) | cat-online.comuni-tuebingen.de |
| Column (CSP) | Chirasil-L-Val | researchgate.net |
| Technique | Capillary GC or Comprehensive 2D GC (GCxGC) | cat-online.comresearchgate.net |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | uni-muenchen.deuni-tuebingen.de |
| Analytes Separated | All optical antipodes of isoleucine (and other proteinogenic amino acids) | cat-online.com |
| Quantification Limit | Can determine optical antipodes down to 0.1% (LOQ) | cat-online.com |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires only small sample volumes. In CE, chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE). acs.org
CE with Chiral Selectors in the BGE
Cyclodextrins (CDs) are the most common chiral selectors used for resolving amino acid enantiomers. acs.org For enhanced performance, CDs can be used in combination with micelles in a technique called CD-assisted micellar electrokinetic chromatography (MEKC). Derivatizing the amino acids with a fluorogenic tag like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can significantly improve detection sensitivity and aid in enantioseparation. d-nb.info An optimized BGE containing sodium tetraborate, sodium dodecyl sulfate (B86663) (SDS), and β-cyclodextrin (β-CD) has been shown to achieve enantioresolutions of 1.0 or higher for 16 proteinogenic DL-amino acids, including isoleucine. d-nb.info
CE with Ligand-Exchange Mechanism
An innovative CE method has been developed for the enantiomeric separation of unmodified D,L-isoleucine without using a conventional chiral selector in the buffer. nih.govchrom-china.com In this approach, a non-chiral running buffer containing citric acid and zinc acetate (B1210297) is used. The citric acid-zinc(II) complex formed in the buffer acts as a chiral selector, enabling the baseline separation of D- and L-isoleucine. nih.govchrom-china.com This method is noteworthy for its simplicity and effectiveness.
Table 4: Capillary Electrophoresis Method for D/L-Isoleucine
| Parameter | Condition | Source |
|---|---|---|
| Technique | Capillary Electrophoresis (CE) with contactless conductivity detector (C4D) | nih.govchrom-china.com |
| Capillary | Uncoated fused-silica (45 cm × 50 μm) | nih.govchrom-china.com |
| Running Buffer (BGE) | 2.8 mmol/L NaOH + 0.8 mmol/L citric acid + 2.0 mmol/L zinc acetate | nih.govchrom-china.com |
| Chiral Selector | Citric acid-zinc(II) complex (formed in-situ) | nih.govchrom-china.com |
| Separation Voltage | +13 kV | nih.govchrom-china.com |
| Analysis Time | < 8 min | nih.govchrom-china.com |
| Resolution (Rs) | 2.0 | nih.govchrom-china.com |
Specialized Applications of L Isoleucine Hydrochloride in Advanced Chemical and Biochemical Research
Utilization in Solid-Phase and Solution-Phase Peptide Synthesis Methodologies
The synthesis of peptides, whether on a solid support or in solution, relies on the sequential addition of amino acid building blocks. L-Isoleucine, with its β-branched side chain, presents specific challenges and opportunities in these synthetic strategies.
In both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, the amino group of L-isoleucine must be temporarily blocked or "protected" to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. researchgate.net L-Isoleucine hydrochloride is often a starting material for the preparation of these protected derivatives. The most common protecting groups are the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. researchgate.netsemanticscholar.org
Fmoc-L-isoleucine is widely used in SPPS, where the peptide chain is progressively built on a solid resin support. researchgate.netgoogle.com The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically piperidine, allowing for the next protected amino acid to be coupled. nih.govcsic.es Boc-protected L-isoleucine is employed in an alternative SPPS strategy that uses a strong acid, such as trifluoroacetic acid (TFA), for deprotection. semanticscholar.orgnih.gov These protected L-isoleucine building blocks are essential for the chemical synthesis of complex peptides and even small proteins, including those with therapeutic potential or those needed for detailed biological studies. researchgate.net
A significant challenge in peptide synthesis is the risk of racemization, the loss of stereochemical integrity at the α-carbon of the amino acid. highfine.comicr.org For L-isoleucine, which has two chiral centers, this process is technically known as epimerization. icr.org Racemization is a critical concern because the introduction of a D-amino acid into a target L-peptide can drastically alter its structure and biological function. nih.gov
The risk of racemization is highest during the activation step of the carboxylic acid group, which is necessary for peptide bond formation. highfine.combibliomed.org This activation can lead to the formation of an intermediate, such as an azlactone (oxazolone), which is prone to losing the proton at the α-carbon, resulting in racemization. bibliomed.org Several factors influence the extent of racemization for L-isoleucine residues:
Coupling Reagents: The choice of coupling reagent significantly impacts racemization. Stronger activating reagents can increase the risk. nih.gov The use of additives like HOBt (Hydroxybenzotriazole) or Oxyma can suppress racemization by forming less reactive, more stable activated esters. highfine.com
Solvent and Base: The type of solvent and the presence of a tertiary amine base can affect the rate of racemization through the azlactone mechanism. bibliomed.org
Steric Hindrance: The β-branched side chain of isoleucine creates steric hindrance, which can slow down the desired coupling reaction and potentially favor side reactions like racemization under certain conditions. bibliomed.org
Studies have shown that for amino acids like L-isoleucine, the choice of coupling conditions is paramount. For instance, using DIC/Oxyma as the coupling reagent combination has been found to minimize racemization for sterically hindered and sensitive amino acids. nih.gov
Role in Protein Engineering and Structure-Function Relationship Studies
L-Isoleucine and its non-natural derivatives are fundamental tools in protein engineering, a field focused on modifying protein structures to understand their function or to create novel proteins with desired properties. chemimpex.com The hydrophobic, β-branched side chain of isoleucine plays a crucial role in defining and stabilizing the three-dimensional structure of proteins, particularly within the hydrophobic core. beilstein-journals.org
By substituting isoleucine residues at specific positions with other amino acids (a technique called site-directed mutagenesis), researchers can probe structure-function relationships. For example, replacing a key isoleucine in the hydrophobic core can destabilize the protein, providing insight into the forces that govern protein folding. Conversely, introducing isoleucine can sometimes enhance protein stability.
Furthermore, non-natural isoleucine analogues, such as 5,5,5-trifluoroisoleucine, are used as probes. beilstein-journals.org Incorporating these fluorinated derivatives into a protein allows for studies using ¹⁹F NMR spectroscopy and can alter the protein's hydrophobic properties, providing a deeper understanding of its folding, stability, and interactions. beilstein-journals.org
Substrate Applications in Enzyme Assays and Mechanistic Investigations
L-Isoleucine serves as a natural substrate for several key enzymes, making it essential for assaying their activity and investigating their mechanisms.
One prominent example is isoleucyl-tRNA-synthetase , the enzyme responsible for attaching L-isoleucine to its corresponding transfer RNA (tRNA) molecule, a critical step in protein synthesis. osti.gov In enzyme assays, researchers use L-isoleucine to measure the rate of this reaction, often by monitoring the consumption of ATP or the formation of the aminoacyl-tRNA product. osti.gov Such assays are vital for determining the enzyme's kinetic parameters (like Kₘ and Vₘₐₓ) and for screening potential inhibitors. osti.gov
Another example is L-isoleucine dioxygenase (IDO) , an enzyme that catalyzes the hydroxylation of L-isoleucine. mdpi.com Enzyme assays using L-isoleucine as the substrate are used to characterize the enzyme's activity, substrate specificity, and reaction mechanism. mdpi.com These studies can also form the basis for engineering the enzyme to act on other, non-natural substrates. mdpi.com
Threonine deaminase (IlvA) is another enzyme where L-isoleucine plays a dual role. It is the end-product of the pathway initiated by IlvA and acts as an allosteric inhibitor, providing a classic example of feedback regulation. nih.gov In mechanistic studies, researchers use L-isoleucine to investigate how its binding to the regulatory site of the enzyme inhibits its catalytic activity. nih.gov
| Enzyme | Role of L-Isoleucine | Research Application |
| Isoleucyl-tRNA-synthetase | Substrate | Measuring binding constants, determining kinetic parameters, studying the mechanism of amino acid activation. osti.gov |
| L-Isoleucine Dioxygenase (IDO) | Substrate | Characterizing enzyme activity, investigating substrate specificity for protein engineering. mdpi.com |
| Threonine Deaminase (IlvA) | Allosteric Inhibitor | Studying feedback regulation mechanisms and allostery. nih.gov |
Function as a Biochemical Reagent and Research Tool
Beyond its specific roles in synthesis and enzyme assays, this compound is a versatile biochemical reagent. medchemexpress.com It is a standard component of defined cell culture media, essential for the growth and maintenance of various cell lines used in biomedical research. sigmaaldrich.com Its deprivation from media can be used as a tool to study cellular stress responses, such as apoptosis. sigmaaldrich.comnih.gov
L-Isoleucine also serves as an analytical standard. In techniques like chromatography, a pure sample of this compound is used to calibrate instruments and to identify and quantify the amino acid in complex biological samples like protein hydrolysates or physiological fluids. sigmaaldrich.comsigmaaldrich.com Furthermore, it is a precursor for the chemical synthesis of various derivatives and labeled compounds (e.g., with ¹³C or ¹⁵N) that are used as tracers in metabolic studies. medchemexpress.com
Studies on Amino Acid Transport Systems and Cellular Uptake Mechanisms
Understanding how cells import essential nutrients like L-isoleucine is a fundamental area of biochemical research. L-Isoleucine is used as a model substrate to identify and characterize the membrane proteins responsible for amino acid transport. mdpi.comnih.gov
Research on Escherichia coli has identified multiple transport systems for branched-chain amino acids. asm.org Studies using radiolabeled L-isoleucine allow for the measurement of uptake rates and the determination of kinetic constants (Kₘ) for these transporters, revealing the existence of systems with different affinities for the substrate. asm.org For example, the CycA protein in E. coli has been shown to be an importer of isoleucine, and its expression is regulated by the presence of amino acids in the environment. mdpi.com
In mammalian systems, studies using membrane vesicles from rabbit proximal tubules have characterized Na⁺-dependent transport systems for L-isoleucine. nih.gov These experiments have determined the affinity (Kₘ or Kₐ) of the transporters for L-isoleucine and have shown that different segments of the tubule possess distinct transport systems. nih.gov More recent work has also implicated L-isoleucine in regulating glucose transporters like GLUT1 and GLUT4 in muscle cells and SGLT-1 and GLUT2 in the intestine, highlighting its role in nutrient sensing and cross-talk between metabolic pathways. cambridge.org
Kinetic Parameters of L-Isoleucine Transport
| System/Organism | Transporter/Location | Kₘ / Kₐ (mM) |
|---|---|---|
| Rabbit Proximal Tubule | Pars Convoluta | 0.19 |
| Rabbit Proximal Tubule | Pars Recta (High-affinity) | 0.17 |
Design and Synthesis of L-Isoleucine Analogues as Chemical Probes
The unique stereochemistry and hydrophobicity of L-isoleucine make it a critical residue in many biological processes, including protein folding, enzyme catalysis, and molecular recognition. To investigate these roles in detail, researchers design and synthesize L-isoleucine analogues that serve as chemical probes. These probes are powerful tools for elucidating molecular mechanisms, mapping interaction sites, and studying dynamic processes in complex biological systems. The synthesis often begins with L-isoleucine or its derivatives, such as this compound, which provides a stable and soluble starting material. sigmaaldrich.com The design strategies for these probes are diverse, ranging from subtle isotopic labeling to the incorporation of bulky functional groups or unnatural amino acids.
Isotopically Labeled L-Isoleucine for NMR Studies
One of the most powerful applications of L-isoleucine analogues is in nuclear magnetic resonance (NMR) spectroscopy. By selectively incorporating stable isotopes like ¹³C, ¹⁵N, and ²H, L-isoleucine can be transformed into a sensitive probe for monitoring protein structure and dynamics. medchemexpress.commedchemexpress.comisotope.com A key strategy involves the synthesis of an isotopically labeled precursor, which is then supplied in the growth media for recombinant protein expression. nih.gov
For instance, a novel synthetic route has been established to create [3-¹³C, 4,4,4-²H₃] 2-ketobutyrate. nih.gov This α-ketoacid is a metabolic precursor that cellular machinery incorporates to produce L-isoleucine with a specific γ₁-¹³CH₂/δ-CD₃ labeling pattern. The presence of the ¹³C-labeled methylene (B1212753) group allows for the study of protein side-chain interactions and dynamics, particularly CH-π interactions between isoleucine residues and aromatic ligands. nih.gov The utility of this probe was demonstrated by its incorporation into the Brd4-BD1 protein, where it enabled the observation of large chemical shift perturbations upon ligand binding, providing precise information about the interaction interface. nih.gov
The synthesis of this key precursor involves a multi-step process, highlighting the chemical complexity required to generate these advanced probes.
Table 1: Simplified Synthetic Route for [3-¹³C; 4,4,4-²H₃] sodium α-ketobutyrate
| Step | Starting Material | Key Reagent(s) | Product | Purpose |
|---|---|---|---|---|
| 1 | tert-butyl bromoacetate | PPh₃, ¹³CH₃I | Methylated phosphorous ylide | Introduction of ¹³C label. nih.gov |
| 2 | Methylated ylide | O₃, PPh₃ | ¹³C-labeled aldehyde | Ozonolysis to form aldehyde. nih.gov |
| 3 | ¹³C-labeled aldehyde | H₂NNMe₂ | Dimethylhydrazone | Formation of hydrazone for subsequent methylation. nih.gov |
| 4 | Dimethylhydrazone | NaHMDS, CD₃I | Deuterated hydrazone | Introduction of deuterium (B1214612) at the methyl position. nih.gov |
| 5 | Deuterated hydrazone | HCl | [3-¹³C; 4,4,4-²H₃] 2-ketobutyric acid | Hydrolysis to the final α-ketoacid probe precursor. nih.gov |
This table is a simplified representation of the synthesis described in the source material. nih.gov
Probes for Enzyme Mechanism and Inhibition
L-Isoleucine analogues are rationally designed to act as inhibitors and mechanistic probes for enzymes that process amino acids. A notable example is the design of substrate-product analogues (SPAs) for isoleucine 2-epimerase from Lactobacillus buchneri (LbIleE), an enzyme that interconverts L-isoleucine and D-allo-isoleucine. nih.gov
By mimicking the transition state or key intermediates of the enzymatic reaction, these analogues can bind tightly to the active site without being turned over, thus acting as competitive inhibitors. Researchers designed compounds like 3-ethyl-3-methyl-L-norvaline and 3-ethyl-3-methyl-D-norvaline based on the hypothesized movement of the substrate's side chain during catalysis. nih.gov These molecules were found to be effective competitive inhibitors, with binding affinities greater than the natural substrate, L-isoleucine. The study of how these bulky analogues interact with the enzyme revealed that the active site of LbIleE is surprisingly capacious and plastic, able to accommodate gem-dialkyl substitution at the α-carbon. This provides critical insight into the structural requirements for substrate binding and catalysis. nih.gov
Table 2: L-Isoleucine Analogues as Inhibitors of Isoleucine 2-Epimerase
| Inhibitor Analogue | Type | Inhibition Constant (Kᵢ) | Fold-Increase in Affinity vs. L-Ile |
|---|---|---|---|
| 3-Ethyl-3-methyl-L-norvaline | Competitive | 2.9 ± 0.2 mM | 1.3 |
| 3-Ethyl-3-methyl-D-norvaline | Competitive | 1.5 ± 0.2 mM | 2.5 |
| 2,2-di-n-butylglycine | Competitive | 11.0 ± 0.2 mM | N/A |
Data sourced from Sorbara et al., Org Biomol Chem, 2019. nih.gov
Functionalized Analogues for Molecular Recognition and Catalysis
Beyond isotopic labels and simple structural mimics, L-isoleucine can be derivatized with functional groups to create probes for diverse applications in advanced chemical research.
Hormone Mimics and Receptor Probes: In plant biology, conjugates of 1-oxoindanoyl carboxylic acids with L-isoleucine have been synthesized as mimics of the plant hormone (+)-7-iso-JA-L-Ile. researchgate.net These mimics are used to probe the hormone's receptor complex and regulate plant metabolic processes. The synthesis of a 6-ethynyl-In-L-Ile analogue is particularly significant; the ethynyl (B1212043) group serves as a chemical handle for "click chemistry," enabling researchers to covalently link the probe to its macromolecular receptor targets for identification and localization. researchgate.net
Peptide Structure-Function Probes: In the field of antimicrobial peptide research, isoleucine residues are systematically replaced to probe their contribution to biological activity and toxicity. In the antimicrobial peptide piscidin-1, replacing isoleucine at the center of its nonpolar face with lysine (B10760008) resulted in an analogue with significantly reduced toxicity and increased bactericidal potency. nih.gov Similarly, systematic substitution of isoleucine with unnatural amino acids or D-amino acids in other helical peptides has been used to design analogues with improved stability and selectivity against mycobacteria. oup.com These studies use isoleucine analogues to dissect the relationship between hydrophobicity, structure, and function.
Chiral Catalysts and Materials: L-Isoleucine's inherent chirality is exploited in materials science and catalysis. A fluorinated L-isoleucine derivative has been synthesized to act as a chiral inducer, imparting a helical structure to nematic liquid crystals. bohrium.com In another application, isocyanide-functionalized L-isoleucine monomers were polymerized to create a rigid, helical polyisocyanide. This polymer-supported catalyst demonstrated excellent performance in asymmetric aldol (B89426) reactions, showcasing how the defined helical structure derived from L-isoleucine can enforce high stereoselectivity. researchgate.net
Table 3: Functionalized L-Isoleucine Analogues and Their Applications
| L-Isoleucine Analogue/Derivative | Application | Research Area |
|---|---|---|
| 6-Ethynyl-1-oxoindanoyl-L-isoleucine | Chemical probe for receptor localization via click chemistry. researchgate.net | Plant Biology |
| Piscidin-1 (I16K variant) | Probe for structure-activity relationships in antimicrobial peptides. nih.gov | Antimicrobial Research |
| Fluorinated L-isoleucine derivative | Chiral inducer for liquid crystals. bohrium.com | Materials Science |
| Helical polyisocyanide from L-isoleucine monomers | Heterogeneous catalyst for asymmetric synthesis. researchgate.net | Organocatalysis |
These examples underscore the versatility of this compound and its derivatives as platforms for the design and synthesis of sophisticated chemical probes, driving forward our understanding of complex chemical and biochemical systems.
Interactions of L Isoleucine Hydrochloride in Solution and Solid States
Solute-Solvent and Solute-Solute Interaction Studies in Aqueous and Organic Media
The interactions of L-isoleucine hydrochloride in solution are extensively studied through volumetric, viscometric, and acoustic measurements. These studies provide insights into the nature and extent of solute-solvent and solute-solute interactions.
In aqueous solutions, L-isoleucine generally exhibits positive apparent molar volumes, which indicates the presence of strong solute-solvent interactions. researchgate.net Specifically, studies involving aqueous solutions of thiamine (B1217682) hydrochloride show that the apparent molar volume and limiting apparent molar volume of L-isoleucine increase with temperature. researchgate.net This suggests that at higher temperatures, there is a reduction in electrostriction—the contraction of the solvent around the solute—leading to an expansion of the solution. tandfonline.com The presence of strong hydrophilic-hydrophilic interactions between the zwitterionic amino acid and the polar groups of co-solutes like semicarbazide (B1199961) hydrochloride has also been reported. tandfonline.com
The addition of electrolytes like sodium chloride (NaCl) and potassium chloride (KCl) to aqueous L-isoleucine solutions enhances ion-solvent interactions and promotes ion-pair formation. orientjchem.org Acoustic impedance measurements in these systems show an increase with rising L-isoleucine concentration, indicating a tightening of molecules and effective solute-solvent interaction. orientjchem.org Conversely, studies with certain drugs have shown a dehydrating effect on the hydration sphere of L-isoleucine, where drug molecules displace water molecules surrounding the amino acid, leading to enhanced solute-cosolute interactions. tandfonline.com
Viscosity B-coefficients for L-isoleucine in aqueous solutions are typically positive, further confirming strong solute-solvent interactions. tandfonline.com The magnitude of these interactions can be influenced by the co-solute. For instance, in aqueous semicarbazide hydrochloride, the positive B-coefficients point to robust interactions between the amino acid and the solvent matrix. tandfonline.com
Table 1: Physicochemical Parameters of L-Isoleucine in Various Aqueous Solutions
| Aqueous System | Parameter | Observation | Inferred Interaction | Reference |
|---|---|---|---|---|
| Aqueous Thiamine Hydrochloride | Limiting Apparent Molar Volume (V2,ϕ0) | Positive values, increases with temperature (298.15K to 318.15K). | Strong solute-solvent interactions. | researchgate.net |
| Aqueous Semicarbazide Hydrochloride | Viscosity B-coefficient | Positive values. | Strong solute-solvent interactions. | tandfonline.com |
| Aqueous KCl and NaCl | Acoustic Impedance (Z) | Increases with L-isoleucine concentration. | Significant molecular association and strong solute-solvent interactions. | orientjchem.org |
| Aqueous KCl and NaCl | Adiabatic Compressibility (βs) | Decreases with increasing concentration, more significantly in KCl. | Strong molecular interaction, particularly with KCl. | orientjchem.org |
Investigations of Protonation Equilibria and Ionization Behavior
The protonation equilibria of L-isoleucine are fundamental to its chemical behavior, as the molecule contains two dissociable protons: one on the carboxylic group and one on the amino group. ijrar.com These equilibria are sensitive to the surrounding chemical environment, such as the solvent composition. In aqueous solutions, L-isoleucine exists as a zwitterion, but its protonation state changes with pH. tubitak.gov.tr
Studies in ethanol-water mixtures have been conducted to understand the effect of the solvent on protonation constants. researchgate.net The variation in the microscopic protonation constants in these mixed solvents is attributed to changes in solute-solvent interactions. researchgate.net The presence of a cationic surfactant like Cetyltrimethylammonium bromide (CTAB) also influences the protonation constants of L-isoleucine. A linear variation in the logarithm of the protonation constants with the mole fraction of the CTAB-water mixture suggests that electrostatic forces are dominant in the protonation-deprotonation equilibria. ijrar.com
The ionization behavior of L-isoleucine has also been investigated using techniques like ion mobility-mass spectrometry. Under electrospray ionization (ESI), L-isoleucine can form two types of protomers: one where the amino group is protonated (amino-protomer) and another where the carboxyl group is protonated (carboxyl-protomer). researchgate.net These protomers have the same mass but can be distinguished by their different drift times and fragmentation patterns. researchgate.net The ionization mode significantly impacts the formation of these protomers; under atmospheric pressure chemical ionization (APCI), only the carboxyl-protomer is typically observed. researchgate.net The hydrophobicity of amino acids like isoleucine has been shown to influence their charging behavior during electrospray ionization. nih.govacs.org
Table 2: Protonation Constants (pKₐ) of L-Isoleucine
| Group | pKₐ Value | Reference |
|---|---|---|
| Carboxyl (pK₁) | 2.32 | nih.gov |
| Amino (pK₂) | 9.76 | nih.gov |
Coordination Chemistry of L-Isoleucine with Metal Ions and Other Molecules
L-Isoleucine, through its amino and carboxylate groups, can act as a ligand, forming coordination complexes with various metal ions. The study of these complexes is important for understanding the role of metal ions in biological systems.
L-Isoleucine forms complexes with a range of divalent and other metal ions, including copper(II), zinc(II), cadmium(II), iron(II), and dioxouranium(VI). scielo.org.boresearchgate.netnih.gov In these complexes, L-isoleucine typically acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group. nih.gov
For instance, in mixed ligand complexes of dioxouranium(VI) with 8-hydroxyquinoline (B1678124) and L-isoleucine, infrared spectroscopy confirms the coordination of the amino group through nitrogen and the carboxylic acid group via oxygen. nih.gov Similarly, studies on copper(II) coordination polymers with an L-isoleucine-Schiff base ligand show the ligand coordinating in a tridentate fashion using its phenolic oxygen, azomethine nitrogen, and carboxylate oxygen atoms. nih.govacs.org
The stability of these metal-isoleucine complexes varies depending on the metal ion. For the binary complexes of Zn(II), Cd(II), and Fe(II), the stability constants follow the order: Zn(II) > Cd(II) > Fe(II). scielo.org.bo The high stability of the zinc(II)-isoleucine complex indicates strong bonding between the zinc cation and the isoleucine anion. scielo.org.bo Computational studies using density functional theory (DFT) have been employed to confirm the structure of these complexes, suggesting square planar structures for Co(II), Ni(II), and Cu(II) complexes, and distorted tetrahedral structures for Zn(II), Cd(II), and Hg(II) complexes. researchgate.net
Table 3: Coordination of L-Isoleucine with Various Metal Ions
| Metal Ion | Complex Type | Coordination Geometry | Key Finding | Reference |
|---|---|---|---|---|
| Cu(II) | Polymeric complex with L-isoleucine-Schiff base | Distorted square planar | Forms a one-dimensional polymeric chain. | nih.govacs.org |
| Zn(II), Cd(II), Fe(II) | Binary complexes | Distorted Tetrahedral (for Zn, Cd) | Stability order: Zn(II) > Cd(II) > Fe(II). | scielo.org.boresearchgate.net |
| Dioxouranium(VI) | Mixed ligand complex with 8-hydroxyquinoline | Not specified | Coordination via N- and O-donor atoms of isoleucine. | nih.gov |
| Co(II), Ni(II) | Binary complexes | Square planar | DFT calculations confirm the geometry. | researchgate.net |
Solid-State Phase Transformations and Thermal Stability Assessments
The solid-state properties of this compound, particularly its monohydrated form (L-Ile.HCl.H₂O), are critical for its handling and stability. Thermal analysis reveals that this compound has relatively low thermal stability and undergoes phase transformations that are dependent on both time and temperature. scispace.comresearchgate.net
Thermogravimetric analysis (TGA) of this compound monohydrate shows four distinct decomposition stages between 328 K and 480 K (55 °C and 207 °C). researchgate.net These stages are associated with the loss of water through desolvation, the loss of crystallization water, and the subsequent decomposition of the this compound itself. researchgate.net
X-ray diffraction (XRD) studies as a function of temperature confirm an irreversible phase transformation. researchgate.net When a sample of L-Ile.HCl.H₂O is held at 413 K (140 °C) for an extended period (32 hours), it transforms due to the loss of water and chlorine. researchgate.net Interestingly, this transformation occurs without destroying the carbon chain of the amino acid, and the final product is the precursor amino acid, L-isoleucine. scispace.comresearchgate.net This indicates that the hydrochloride salt is unstable under these conditions, leading to the loss of HCl. High-pressure studies on L-isoleucine crystals have also shown modifications that are correlated with conformational changes or solid-solid phase transitions. researchgate.net
Table 4: Thermal Decomposition Stages of this compound Monohydrate (L-Ile.HCl.H₂O)
| Decomposition Stage | Temperature Range (K) | Associated Event | Reference |
|---|---|---|---|
| Stage 1-4 (overall) | 328 - 480 K | Loss of water (desolvation and crystallization), and decomposition of L-Ile.HCl. | researchgate.net |
| Phase Transformation | 413 K (after 32 hours) | Irreversible transformation to L-isoleucine due to water and chlorine loss. | researchgate.net |
Hydration Behavior and Dehydration Phenomena in Crystal Structures
The crystal structure of this compound is often found in a monohydrated form, this compound monohydrate (L-Ile.HCl.H₂O). The water molecule plays a crucial role in the crystal lattice.
The dehydration of this hydrate (B1144303) is a key phenomenon. As observed in thermal analysis, the loss of water is a multi-step process. researchgate.net The dehydration can be induced by heating, and this process can lead to significant changes in the crystal structure, ultimately causing a phase transformation. researchgate.netacs.org The investigation of thiamine hydrochloride monohydrate, a similar system, has shown that such hydrates can be non-stoichiometric, where the water content depends on the ambient water vapor pressure, and the crystal can maintain its basic structure upon dehydration in a single-crystal to single-crystal transformation. acs.org In the case of L-Ile.HCl.H₂O, the dehydration is part of an irreversible process that leads to the formation of crystalline L-isoleucine. researchgate.net This suggests that the removal of the water molecule and the subsequent loss of HCl destabilizes the original crystal lattice to an extent that it rearranges into the structure of the parent amino acid.
Table 5: Crystal Structure Data for this compound Monohydrate (at 298 K)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Lattice Parameter (a) | 5.873(3) Å | researchgate.net |
| Lattice Parameter (b) | 24.814(4) Å | researchgate.net |
| Lattice Parameter (c) | 6.873(5) Å | researchgate.net |
Q & A
How to determine the optimal concentration of L-Isoleucine hydrochloride in cell culture media formulations?
Level: Basic
Answer: The optimal concentration depends on the cell type and experimental objectives. For mammalian cell lines (e.g., RPMI-1640 or DMEM-002 media), this compound is typically used at 0.105 g/L (0.38 mM) . To optimize:
- Conduct dose-response experiments using incremental concentrations (e.g., 0.05–0.2 mM).
- Monitor cell viability (via MTT assays) and metabolic activity (e.g., glucose consumption).
- Validate with amino acid depletion/replenishment studies to assess growth kinetics .
What methodologies are recommended for validating the purity of this compound in experimental preparations?
Level: Basic
Answer: Purity validation requires multi-technique verification:
- HPLC : Use reversed-phase chromatography with UV detection (λ = 210 nm) to resolve this compound from impurities .
- Mass Spectrometry (MS) : Confirm molecular weight (MW 171.6 g/mol) and isotopic patterns.
- Elemental Analysis : Verify chloride content (theoretical: ~20.7%) via titration or ion chromatography .
What role does this compound play in amino acid supplementation studies?
Level: Basic
Answer: As a branched-chain amino acid (BCAA), it regulates protein synthesis and mTOR signaling. Key considerations:
- Use isotopically labeled L-Isoleucine (e.g., ¹³C₆) for metabolic tracing in cell cultures.
- Control for stability by storing solutions at -20°C and avoiding repeated freeze-thaw cycles .
How to address discrepancies in reported solubility data for this compound across studies?
Level: Advanced
Answer: Discrepancies arise from pH, temperature, and counterion effects. Mitigation strategies:
- Standardize solvent systems (e.g., PBS at pH 7.4 vs. hydrochloric acid buffers).
- Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions.
- Cross-reference solubility databases (e.g., PubChem) and replicate conditions from conflicting studies .
What are the challenges in chromatographic separation of this compound from complex biological mixtures?
Level: Advanced
Answer: Co-elution with structurally similar metabolites (e.g., L-Leucine, L-Valine) is common. Solutions:
- Employ chiral columns (e.g., Astec P-CAP) for stereochemical resolution.
- Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) .
- Validate with tandem MS (MS/MS) for selective ion fragmentation .
How does the chloride ion in this compound affect nanoparticle synthesis?
Level: Advanced
Answer: Excess chloride ions (from hydrochloride salts) can stabilize Au³⁺, inhibiting AuNP formation. Workarounds:
- Substitute with non-chloride salts (e.g., L-Isoleucine acetate) in gold chloride (HAuCl₄) reactions.
- Use chloride-scavenging agents (e.g., AgNO₃) to mitigate interference .
How to design experiments to elucidate the degradation pathways of this compound under physiological conditions?
Level: Advanced
Answer:
- Isotopic Labeling : Track degradation products using ¹⁴C-labeled L-Isoleucine in microbial models (e.g., E. coli).
- Enzyme Inhibition : Apply inhibitors (e.g., α-ketobutyrate for transaminases) to block specific pathways.
- Metabolomics : Use LC-MS/MS to identify intermediates like 2-methylbutyryl-CoA .
What are the best practices for ensuring reproducibility in studies involving this compound?
Level: Basic
Answer:
- Document lot numbers, suppliers, and storage conditions.
- Pre-formulate stock solutions to avoid batch variability.
- Include internal standards (e.g., norvaline) in analytical workflows .
How to integrate this compound into metabolic flux analysis (MFA) models?
Level: Advanced
Answer:
- Use ¹³C-labeled L-Isoleucine to trace carbon flux through BCAA catabolism pathways.
- Model flux distributions with software like INCA or OpenFLUX, accounting for competing pathways (e.g., valine/isoleucine biosynthesis) .
What analytical techniques are effective for quantifying this compound in multicomponent formulations?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
